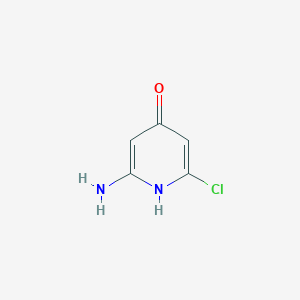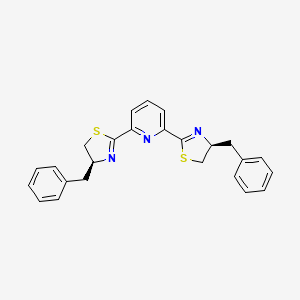
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two thiazoline rings, each bearing a benzyl group. The stereochemistry of the thiazoline rings is specified as (S), indicating the spatial arrangement of the substituents.
Preparation Methods
The synthesis of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazoline rings, which are then attached to the pyridine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and minimizing waste.
Chemical Reactions Analysis
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s thiazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that can alter the reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar compounds to 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine include:
2,6-Bis((S)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has phenyl groups instead of benzyl groups.
2,6-Bis((S)-4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has isopropyl groups instead of benzyl groups.
2,6-Bis((S)-4-methyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has methyl groups instead of benzyl groups. The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C25H23N3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 |
InChI Key |
GYULXYNQKJXAFZ-SFTDATJTSA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)

![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)



![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
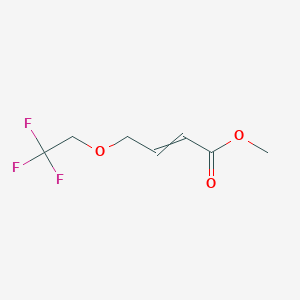
![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
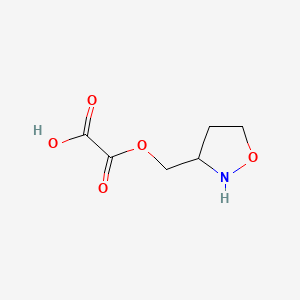
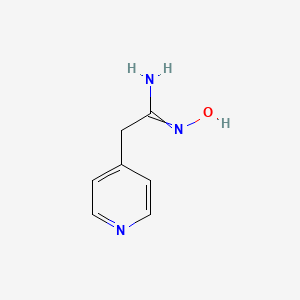
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)

